(R)-1-(2,2-Difluoroethyl)-3-methylpiperazine

Description

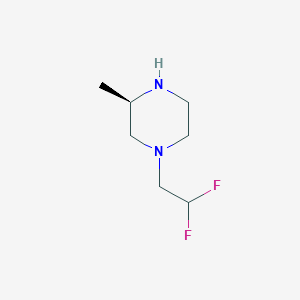

(R)-1-(2,2-Difluoroethyl)-3-methylpiperazine is a chiral piperazine derivative characterized by a 3-methyl group and a 2,2-difluoroethyl substituent on the nitrogen atom. Its molecular formula is C₇H₁₄F₂N₂, with a CAS number listed as EN300-32790660 (or EN300-28332114 in some sources) . The compound's stereochemistry (R-configuration) and fluorinated alkyl chain are critical to its physicochemical properties, including metabolic stability and target binding affinity. Piperazine derivatives are widely explored in drug discovery due to their versatility in modulating pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name |

(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2/c1-6-4-11(3-2-10-6)5-7(8)9/h6-7,10H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVZGJBFRZSUDB-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-Difluoroethyl)-3-methylpiperazine typically involves the reaction of 2,2-difluoroethanol with a suitable piperazine derivative. One common method includes the following steps:

Preparation of 2,2-Difluoroethanol: This can be synthesized from ethyl difluoroacetate through reduction reactions.

Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methyl group at the 3-position.

Coupling Reaction: The 2,2-difluoroethyl group is introduced to the piperazine derivative under suitable conditions, often involving the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of ®-1-(2,2-Difluoroethyl)-3-methylpiperazine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,2-Difluoroethyl)-3-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the difluoroethyl group or other substituents.

Substitution: Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized piperazines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Receptor Modulation :

- The compound has been investigated as a modulator of chemokine receptors, particularly the CXCR3 receptor. CXCR3 is involved in inflammatory responses and autoimmune diseases. Compounds derived from (R)-1-(2,2-Difluoroethyl)-3-methylpiperazine have shown promise in modulating this receptor, potentially leading to treatments for conditions like multiple sclerosis and rheumatoid arthritis .

-

Kinase Inhibition :

- Research indicates that piperazine derivatives can serve as effective inhibitors of various kinases, including FLT3 and Aurora kinases. These kinases are crucial in cancer cell proliferation and survival. The introduction of difluoroethyl groups may enhance the selectivity and potency of these inhibitors .

Case Study 1: CXCR3 Modulation

A study involving this compound derivatives demonstrated their ability to inhibit CXCR3-mediated signaling pathways. In vitro assays showed that these compounds could effectively block the binding of CXCL10 to its receptor, resulting in reduced leukocyte migration—a key factor in inflammatory diseases .

Case Study 2: Kinase Inhibition

In a series of experiments aimed at optimizing kinase inhibitors, derivatives of this compound were evaluated for their activity against Aurora kinases. The results indicated that certain modifications to the piperazine structure significantly improved inhibitory potency while maintaining low toxicity profiles .

Data Tables

Mechanism of Action

The mechanism of action of ®-1-(2,2-Difluoroethyl)-3-methylpiperazine involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds and other interactions with proteins, enhancing binding affinity and specificity. This compound may modulate protein-protein interactions and enzyme activity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Key Compounds

Analysis

- 3-Methyl vs. 2-Methyl Position : The position of the methyl group significantly impacts biological activity. For example, iso-H7 (3-methyl) showed only 25.7% activation of pig oocytes compared to 69.5% for H7 (2-methyl), highlighting the importance of substituent placement .

- Fluorinated Alkyl Chains: The 2,2-difluoroethyl group in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogs like Talmapimod. Fluorine's electronegativity reduces basicity of adjacent amines, improving membrane permeability .

- Aromatic vs. Alkyl Substituents: Compounds with aromatic groups (e.g., 3-chlorophenoxyethyl in ) often exhibit stronger receptor binding but may suffer from faster metabolism compared to alkyl-substituted derivatives.

Fluorine-Containing Piperazines

Fluorine incorporation is a strategic modification in drug design. Examples include:

- 1-(2-(Trifluoromethyl)phenyl)ethylpiperazine (CAS 94023-00-4): The trifluoromethyl group enhances lipophilicity and target affinity, common in CNS-targeting agents .

The difluoroethyl group in this compound likely balances hydrophobicity and metabolic resistance, offering advantages over chlorinated or non-halogenated analogs.

Stereochemical Considerations

The (R)-enantiomer of the target compound may exhibit distinct binding kinetics compared to its (S)-counterpart.

Metabolic Stability

The 3-methyl group in Talmapimod was shown to protect adjacent benzyl groups from oxidative metabolism . When combined with fluorine's resistance to cytochrome P450 enzymes , the target compound is hypothesized to exhibit superior metabolic stability.

Kinase and Receptor Interactions

- Kinase Inhibition : 3-methylpiperazine derivatives like Talmapimod are effective kinase inhibitors, with substituent placement influencing ATP-binding pocket interactions .

Biological Activity

(R)-1-(2,2-Difluoroethyl)-3-methylpiperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential.

This compound is characterized by the presence of a difluoroethyl group and a piperazine ring. The structural formula can be represented as follows:

The biological activity of this compound has been linked to its interaction with various biological targets. Notably, it has shown potential as a modulator of the CXCR3 receptor, which is involved in inflammatory responses and autoimmune diseases.

CXCR3 Modulation

- Research Findings : Studies indicate that derivatives of piperazine, including this compound, exhibit significant modulation of the CXCR3 receptor. This modulation can lead to reduced neuronal cell death in neurotoxic conditions such as NMDA treatment .

- Therapeutic Implications : Given the role of CXCR3 in various diseases, this compound may provide therapeutic benefits in conditions like rheumatoid arthritis and multiple sclerosis.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of its activity across different studies.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Trypanosomiasis Treatment : In mouse models for human African trypanosomiasis (HAT), this compound demonstrated significant curative potential when administered at doses of 12.5 mg/kg b.i.d. for four days . The compound's ability to penetrate the blood-brain barrier was crucial for its effectiveness against stage 1 HAT.

- Neuroprotection : In experiments involving neuronal cultures exposed to neurotoxins, this compound showed protective effects against cell death, suggesting its potential as a neuroprotective agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics but also highlights challenges related to metabolic stability and blood-brain barrier permeability.

- Absorption and Distribution : Studies report an absorption rate that supports central nervous system (CNS) delivery; however, further optimization is needed to enhance its bioavailability .

- Toxicological Profile : Preliminary assessments indicate low toxicity at therapeutic doses in rodent models, but ongoing studies are necessary to fully elucidate the safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.